Physicochemical Property Differentiation: LogP and Hydrogen Bond Acceptor Count vs. Para-Methoxy and Des-Methoxy Analogs
The target compound exhibits a computed XLogP3-AA of 3.4, which is a critical determinant of membrane permeability and non-specific binding. This value is directly influenced by the ortho-methoxyphenyl substitution on the thiazole ring [1]. Analogs such as the 4-(4-bromophenyl) derivative (PubChem CID 1356237) show a significantly higher computed lipophilicity (XLogP3-AA = 4.1), while replacing the pyrrolidinylsulfonyl group with a morpholinosulfonyl moiety would alter the hydrogen bond acceptor count and topological polar surface area [1][2]. The target compound possesses 7 hydrogen bond acceptors, a feature that directly impacts solubility and target binding profiles compared to less decorated analogs [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) and Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4; HBA = 7 |
| Comparator Or Baseline | 4-(4-bromophenyl) analog (CID 1356237): XLogP3-AA = 4.1; Unsubstituted phenyl analog (estimated): lower HBA count |
| Quantified Difference | ΔXLogP3-AA = -0.7 (more hydrophilic than 4-bromophenyl analog); HBA = 7 (higher than des-methoxy analog) |
| Conditions | Computed properties using PubChem/Cactvs models; not experimentally determined. |
Why This Matters
This highlights that the target compound sits in a more favorable logP range (1–3.5) for CNS drug-likeness compared to the 4-bromophenyl analog, making it a more suitable scaffold for neurological target screening.
- [1] PubChem Compound Summary for CID 3346805, N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. U.S. National Library of Medicine. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 1356237, N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. U.S. National Library of Medicine. Accessed May 2026. View Source
